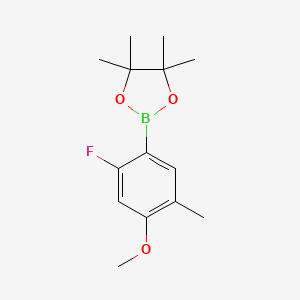![molecular formula C15H12Br2N2O B14019487 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol CAS No. 38052-89-0](/img/structure/B14019487.png)
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol is a complex organic compound with the molecular formula C15H12Br2N2O This compound is characterized by the presence of a phenanthridine core substituted with bromine atoms at positions 3 and 8, and an ethanolamine group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol typically involves multi-step organic reactions. One common method includes the bromination of phenanthridine followed by the introduction of the ethanolamine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired positions. The subsequent reaction with ethanolamine can be facilitated by using a suitable base such as sodium hydroxide or potassium carbonate to promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Zinc in acetic acid or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanolamine group can yield phenanthridinyl aldehydes or acids, while substitution of bromine atoms can result in various phenanthridinyl derivatives.
Applications De Recherche Scientifique
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol involves its interaction with molecular targets such as enzymes or receptors. The phenanthridine core can intercalate with DNA, affecting transcription and replication processes. Additionally, the ethanolamine group can interact with cellular membranes, influencing signal transduction pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound without bromine substitutions.
3,8-Dibromophenanthridine: Similar structure but lacks the ethanolamine group.
Phenanthridin-6-ylamine: Lacks bromine substitutions but has the amine group.
Uniqueness
2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol is unique due to the combination of bromine substitutions and the ethanolamine group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of bromine atoms enhances its reactivity, while the ethanolamine group provides additional sites for interaction with biological molecules.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex molecules, the study of biological processes, and the development of new materials and therapeutic agents.
Propriétés
Numéro CAS |
38052-89-0 |
|---|---|
Formule moléculaire |
C15H12Br2N2O |
Poids moléculaire |
396.08 g/mol |
Nom IUPAC |
2-[(3,8-dibromophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H12Br2N2O/c16-9-1-3-11-12-4-2-10(17)8-14(12)19-15(13(11)7-9)18-5-6-20/h1-4,7-8,20H,5-6H2,(H,18,19) |
Clé InChI |
QIKASOWDNRKECT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Br)NCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



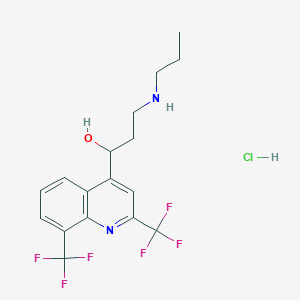


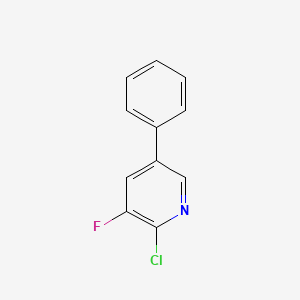
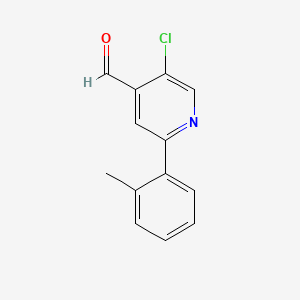
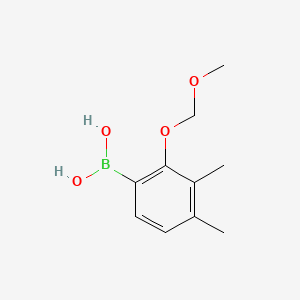
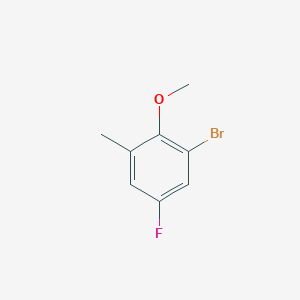
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)
![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)

